molecular formula C5H3NaO4 B13441675 Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate CAS No. 1426408-64-1

Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate

Cat. No.: B13441675
CAS No.: 1426408-64-1
M. Wt: 150.06 g/mol
InChI Key: QOWVDPWYYKQDQO-UHFFFAOYSA-M
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Description

Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate: is a sodium salt derivative of a furan-based compound Furans are a class of aromatic compounds characterized by a five-membered ring containing one oxygen atom

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate can undergo oxidation reactions, often forming carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or catalysts like palladium.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which sodium 5-oxo-2,5-dihydrofuran-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and metabolism .

Comparison with Similar Compounds

Uniqueness: Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate is unique due to its sodium salt form, which can enhance its solubility and reactivity in various chemical reactions. Its structure also allows for diverse functionalization, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

1426408-64-1

Molecular Formula

C5H3NaO4

Molecular Weight

150.06 g/mol

IUPAC Name

sodium;5-oxo-2H-furan-3-carboxylate

InChI

InChI=1S/C5H4O4.Na/c6-4-1-3(2-9-4)5(7)8;/h1H,2H2,(H,7,8);/q;+1/p-1

InChI Key

QOWVDPWYYKQDQO-UHFFFAOYSA-M

Canonical SMILES

C1C(=CC(=O)O1)C(=O)[O-].[Na+]

Origin of Product

United States

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